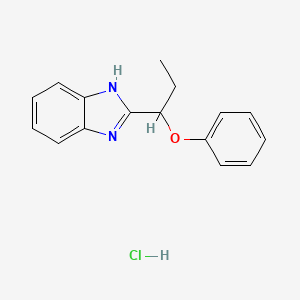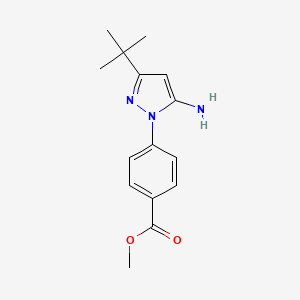![molecular formula C25H23ClN4O5 B4192847 N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192847.png)
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide
説明
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the class of aminoalkylindoles. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NM-2201 has gained popularity in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
NM-2201 exerts its effects by binding to the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects
NM-2201 has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
NM-2201 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses and reduces the amount of compound needed for experiments. Another advantage is its selectivity for the CB1 and CB2 receptors, which minimizes off-target effects. However, one limitation is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the potential for abuse and the lack of information on its long-term effects are significant concerns.
将来の方向性
There are several future directions for the study of NM-2201. One direction is the investigation of its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another direction is the development of more selective and potent analogs of NM-2201 for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms underlying its biochemical and physiological effects and to assess its long-term safety and potential for abuse.
Conclusion
In conclusion, NM-2201 is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential applications in various fields. Its synthesis requires expertise in organic chemistry and specialized equipment, making it a challenging compound to produce. NM-2201 exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
科学的研究の応用
NM-2201 has been extensively studied in the scientific community for its potential applications in various fields. In medicinal chemistry, it has been investigated for its analgesic and anti-inflammatory properties. In neuroscience, it has been studied for its effects on the endocannabinoid system and its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In pharmacology, NM-2201 has been evaluated for its binding affinity to the CB1 and CB2 receptors and its potential as a therapeutic agent.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-16-2-5-18(26)14-22(16)28-25(32)21-15-19(6-9-23(21)29-10-12-35-13-11-29)27-24(31)17-3-7-20(8-4-17)30(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSITIBAPHEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4192764.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)

![3,7-dimethyl-2-{[(3-methyl-2-quinoxalinyl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4192803.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4192806.png)
![2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4192812.png)
![4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4192817.png)
![8-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4192823.png)
![1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4192826.png)
![3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192835.png)
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)

